molecular formula C17H22N2O3 B5599170 4-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}-7-methyl-2H-chromen-2-one

4-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}-7-methyl-2H-chromen-2-one

Cat. No. B5599170
M. Wt: 302.37 g/mol
InChI Key: BMXZCWXVPNCTCN-UHFFFAOYSA-N
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Description

This compound is a derivative of coumarin, a type of heterocyclic compound . Coumarins are valuable types of oxygen-containing heterocycles widely found in nature and have been routinely employed as herbal medicines since early ages . More than 1300 coumarin derivatives have been identified, which are mainly obtained from the secondary metabolite in green plants, fungi, and bacteria .


Synthesis Analysis

The synthesis of coumarin derivatives has been a focus for many organic and pharmaceutical chemists due to their valuable biological and pharmaceutical properties . In one procedure, the reaction of epichlorohydrin with 7-hydroxy-4-methyl-2H-chromen-2-one under reflux conditions yielded 4-methyl-7-(oxiran-2-ylmethoxy)-2H-chromen-2-one. This compound was then reacted with various azoles to produce a series of coumarin-derived azolyl ethanols .

Scientific Research Applications

Neurodegenerative Disease Research

This compound has been studied as part of the development of coumarin-donepezil hybrid derivatives for the treatment of neurodegenerative disorders . Its structure is conducive to crossing the blood-brain barrier, making it a candidate for therapeutic agents targeting brain diseases.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial activity . This makes it valuable for the development of new antimicrobial agents that could be used to treat various bacterial infections.

Cancer Treatment

Coumarins, including derivatives of this compound, have been tested for their anticancer properties . They are known to interfere with the growth of cancer cells, which could lead to new treatments for various types of cancer.

Buffering Agent in Biochemical Assays

The compound’s structural similarity to HEPES, a well-known biological buffer, suggests it could be used to stabilize pH in biochemical assays . This application is crucial for experiments requiring precise pH conditions.

Anti-Tuberculosis Agent

There is ongoing research into the use of coumarin derivatives as potential treatments for tuberculosis . The compound’s ability to act on bacterial cells makes it a promising candidate for this application.

Anti-Inflammatory and Analgesic Research

Coumarin derivatives are being explored for their anti-inflammatory and analgesic effects . This compound could contribute to the development of new pain relief medications with fewer side effects than current options.

Enzyme Inhibition Studies

This compound may serve as an inhibitor for certain enzymes, such as DNA gyrase, which is essential for DNA replication in bacteria . Studying its inhibitory effects can lead to the discovery of novel antibacterial drugs.

Antioxidant Research

The antioxidant properties of coumarin derivatives make them interesting for research into preventing oxidative stress-related diseases . This compound could be used in studies aimed at understanding and combating oxidative damage in cells.

properties

IUPAC Name

4-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-7-methylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O3/c1-13-2-3-15-14(11-17(21)22-16(15)10-13)12-19-6-4-18(5-7-19)8-9-20/h2-3,10-11,20H,4-9,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMXZCWXVPNCTCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=CC(=O)O2)CN3CCN(CC3)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-7-methyl-2H-chromen-2-one

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